molecular formula C26H28N2O6S2 B6104273 1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE

1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B6104273
M. Wt: 528.6 g/mol
InChI Key: NHGWLUNESPODTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as sulfonyl and methoxy groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the sulfonyl and methoxy groups through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds.

Scientific Research Applications

1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({5-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]-2,4-DIMETHOXYPHENYL}SULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both sulfonyl and methoxy groups on the quinoline core provides a distinct reactivity profile, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2,4-dimethoxyphenyl]sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S2/c1-33-23-17-24(34-2)26(36(31,32)28-16-8-12-20-10-4-6-14-22(20)28)18-25(23)35(29,30)27-15-7-11-19-9-3-5-13-21(19)27/h3-6,9-10,13-14,17-18H,7-8,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGWLUNESPODTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N2CCCC3=CC=CC=C32)S(=O)(=O)N4CCCC5=CC=CC=C54)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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